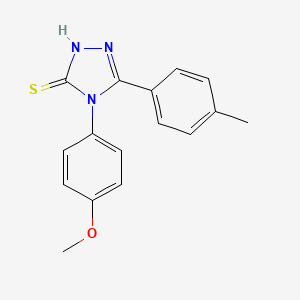![molecular formula C19H21N5O2S B2736444 N-(4-ethoxyphenyl)-2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanylacetamide CAS No. 874467-56-8](/img/structure/B2736444.png)
N-(4-ethoxyphenyl)-2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanylacetamide, also known as ETTSA, is a novel compound that has gained significant attention in the field of medicinal chemistry. The compound has been synthesized using a specific method that involves the reaction of 4-ethoxyaniline, 2-ethylphenylhydrazine, and carbon disulfide. ETTSA has shown promising results in scientific research applications, particularly in the field of cancer therapy.
Applications De Recherche Scientifique
Glutaminase Inhibitors
Research has focused on the synthesis and pharmacological evaluation of BPTES analogs, including compounds with sulfanylacetamide groups, as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These compounds, designed to improve drug-like molecular properties and aqueous solubility, have shown potential in attenuating the growth of human lymphoma cells both in vitro and in mouse xenograft models, indicating their significance in cancer research (Shukla et al., 2012).
Antimicrobial Activity
Sulfanylacetamide derivatives have been synthesized and evaluated for their antimicrobial properties. These studies include the synthesis of novel 1,3,4-oxadiazole and pyrazole derivatives, showing binding and moderate inhibitory effects in various assays against targets like epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), among others. These findings underscore the potential of sulfanylacetamide compounds in developing new antimicrobial agents (Faheem, 2018).
Anticancer Activity
Studies on the synthesis and anticancer activity of metal ion complexes derived from tetrazole-triazole compounds, including sulfanylacetamide derivatives, have shown promising results. These complexes have demonstrated cytotoxic effects against breast cancer cell lines, highlighting the potential of sulfanylacetamide-based compounds in cancer therapy (Ghani & Alabdali, 2022).
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-3-14-7-5-6-8-17(14)24-19(21-22-23-24)27-13-18(25)20-15-9-11-16(12-10-15)26-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYJCMIMPWSWGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyethyl)-2-[[3-[(4-methoxyphenyl)methyl]-6-(4-morpholinyl)-4-oxo-2-quinazolinyl]thio]acetamide](/img/structure/B2736364.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2736368.png)
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-(p-tolyl)acetamide](/img/structure/B2736370.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)naphthalene-1-sulfonamide](/img/structure/B2736372.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2736374.png)
![[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2736375.png)

![N-[cyano(cyclopropyl)methyl]-3-(3-fluorophenyl)but-2-enamide](/img/structure/B2736378.png)
![6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2736382.png)
![3-methyl-4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2736383.png)
![1-(3-methoxyphenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2736384.png)